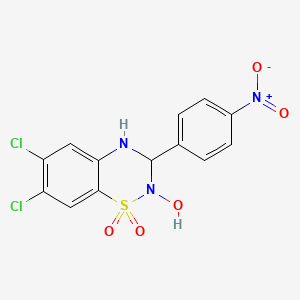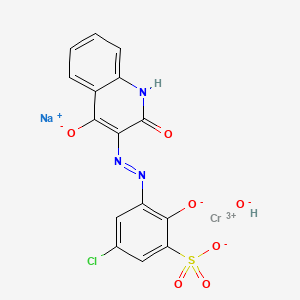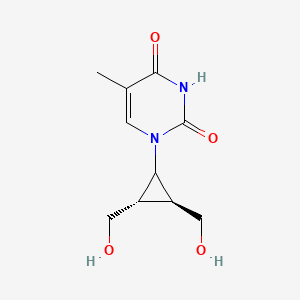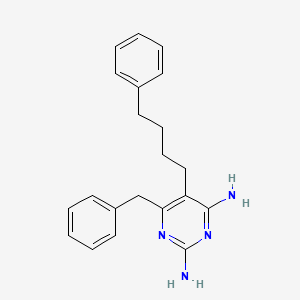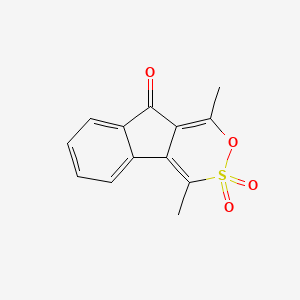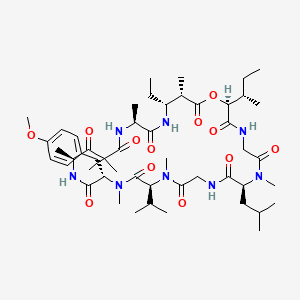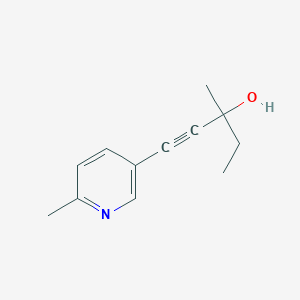![molecular formula C10H13N5O2 B12810619 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol CAS No. 136083-19-7](/img/structure/B12810619.png)
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of an aminopurine moiety linked to a butenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol typically involves the reaction of 6-aminopurine with an appropriate butenol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopurine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol involves its interaction with specific molecular targets. The aminopurine moiety allows the compound to bind to nucleic acids and proteins, potentially inhibiting their function. This interaction can disrupt various cellular processes, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(6-Aminopurin-9-yl)methoxy]ethylphosphonic acid
- 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol
- 2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diamine
Uniqueness
2-[(6-Aminopurin-9-yl)methoxy]but-3-en-1-ol is unique due to its butenol chain, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
136083-19-7 |
|---|---|
Molekularformel |
C10H13N5O2 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-[(6-aminopurin-9-yl)methoxy]but-3-en-1-ol |
InChI |
InChI=1S/C10H13N5O2/c1-2-7(3-16)17-6-15-5-14-8-9(11)12-4-13-10(8)15/h2,4-5,7,16H,1,3,6H2,(H2,11,12,13) |
InChI-Schlüssel |
NIHYKZSIAAAEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CO)OCN1C=NC2=C(N=CN=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


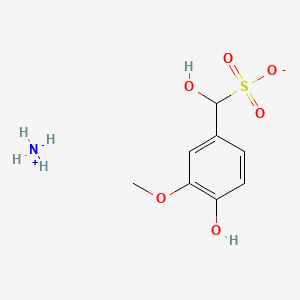
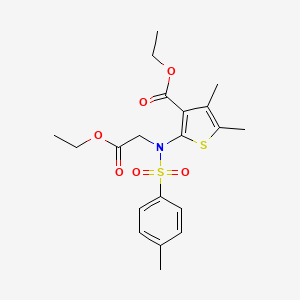
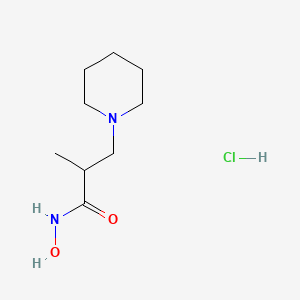
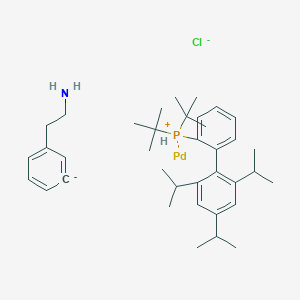
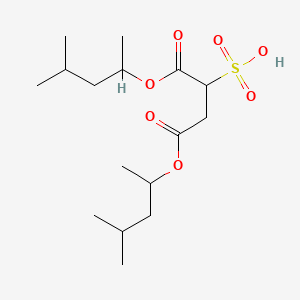
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)
